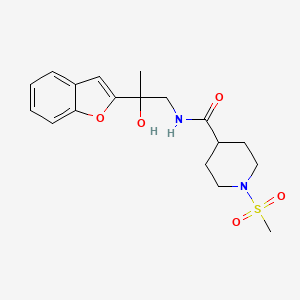![molecular formula C14H16Cl2N2O2 B2375491 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride CAS No. 2109412-34-0](/img/structure/B2375491.png)
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 380432-30-4 . It is a white solid with a molecular weight of 242.28 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 242.28 .
Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines, which include the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines have also been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial activity of 1,6-Naphthyridines has been documented . This means that the compound could potentially be used in the treatment of various bacterial infections.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,6-Naphthyridines has been reported . This means that the compound could potentially be used in the treatment of conditions involving inflammation.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant activity . This suggests that the compound could potentially be used in the prevention of oxidative stress-related diseases.
Safety and Hazards
Orientations Futures
1,6-Naphthyridines, including “2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride”, have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Therefore, future research could focus on exploring these applications further and developing new synthetic methods for these compounds.
Mécanisme D'action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific context.
Mode of Action
Given the broad range of activities associated with 1,6-naphthyridines , it is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the range of pharmacological activities associated with 1,6-naphthyridines , it can be inferred that the compound likely interacts with multiple pathways, potentially including those involved in cell proliferation, immune response, and inflammation.
Result of Action
Given the range of pharmacological activities associated with 1,6-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell proliferation, immune response, and inflammation.
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2ClH/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12;;/h2-5H,6-8H2,1H3,(H,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRVYGOVKNIXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

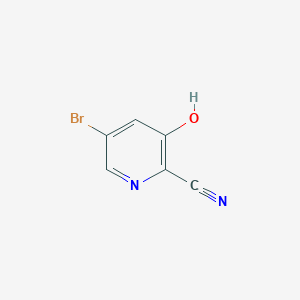
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)
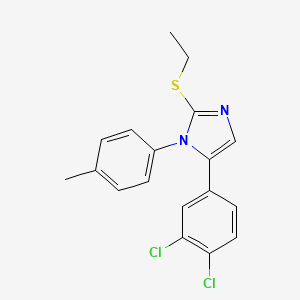
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
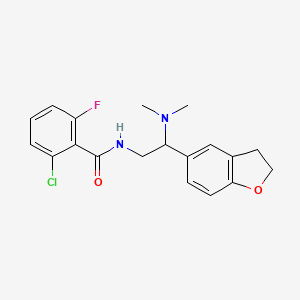
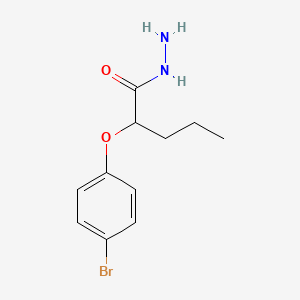
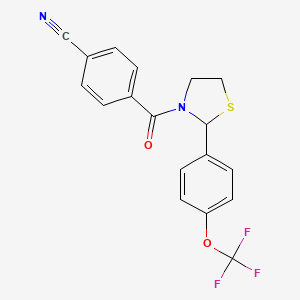

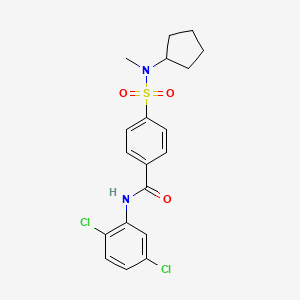

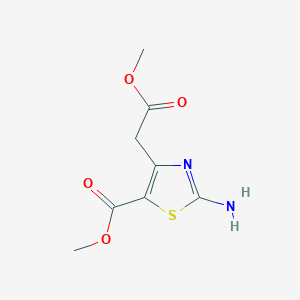

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
